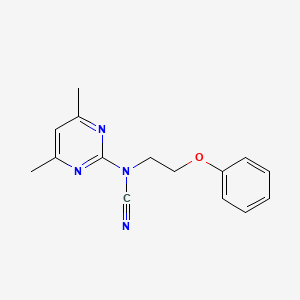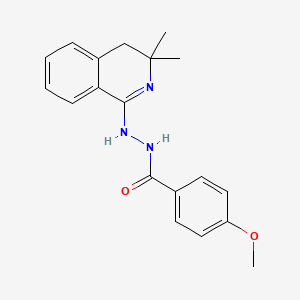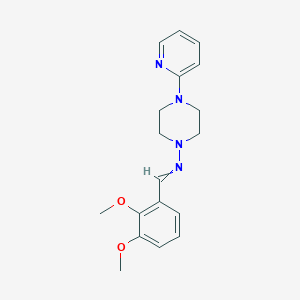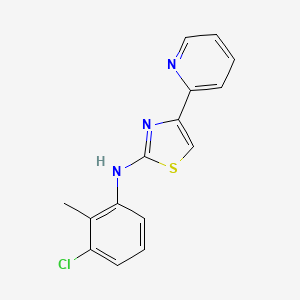![molecular formula C17H23NO4 B5628693 ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate](/img/structure/B5628693.png)
ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate, also known as ECPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenoxyacetic acid and has been synthesized through a variety of methods. In
作用機序
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the body, which can have a variety of effects on the nervous system. Additionally, ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The increased levels of acetylcholine caused by ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate can have a variety of effects on the body. Acetylcholine is a neurotransmitter that plays a critical role in the nervous system, including the regulation of muscle movement, cognitive function, and memory. ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has been shown to improve cognitive function in animal models, and may have potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and has been shown to have a high degree of selectivity for acetylcholinesterase. However, there are also limitations to its use. ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, it has not been extensively studied in humans, and its potential toxicity and side effects are not well understood.
将来の方向性
There are several potential future directions for research on ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the safety and efficacy of ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate in humans, as well as its potential side effects and toxicity. Additionally, research is needed to further understand the mechanism of action of ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate and its potential therapeutic effects in other areas, such as inflammation and oxidative stress. Overall, ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate shows promise as a tool for scientific research and potential therapeutic agent, but further studies are needed to fully understand its potential.
合成法
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate can be synthesized through a variety of methods, including the reaction of phenoxyacetic acid with cyclohexyl isocyanate and subsequent esterification with ethanol. Another method involves the reaction of phenoxyacetic acid with cyclohexylamine and subsequent esterification with ethanol. Both methods have been used successfully to produce ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate in high yields.
科学的研究の応用
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has shown potential as a tool in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body.
特性
IUPAC Name |
ethyl 2-[4-(cyclohexylcarbamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-16(19)12-22-15-10-8-13(9-11-15)17(20)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWHEEMIGKSDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS*,10aS*)-2-[3-(methylthio)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5628611.png)
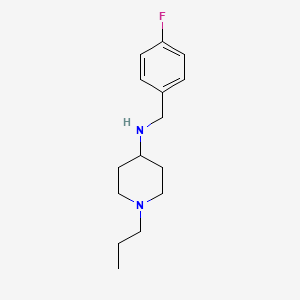
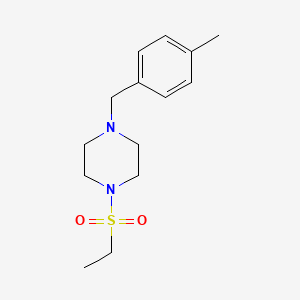
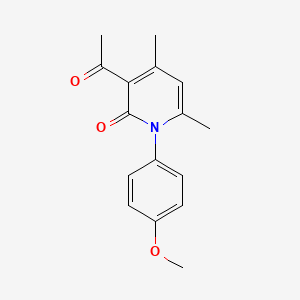
![ethyl 4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5628623.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5628666.png)
